4-acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

medicinal chemistry SAR physicochemical property

4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886913-00-4, C18H15N3O3S, MW 353.4) is a fully synthetic hybrid molecule that embeds a 4-acetylbenzamide pharmacophore onto a 1,3,4-oxadiazole core bearing a 3-(methylsulfanyl)phenyl substituent. The 1,3,4-oxadiazole ring is a well-known ester/amide bioisostere that enhances metabolic stability and lipophilicity.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 886913-00-4
Cat. No. B2489532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886913-00-4
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
InChIInChI=1S/C18H15N3O3S/c1-11(22)12-6-8-13(9-7-12)16(23)19-18-21-20-17(24-18)14-4-3-5-15(10-14)25-2/h3-10H,1-2H3,(H,19,21,23)
InChIKeyDDTSIZSSPFXACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (886913-00-4): Core Scaffold & Procurement Baseline


4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886913-00-4, C18H15N3O3S, MW 353.4) is a fully synthetic hybrid molecule that embeds a 4-acetylbenzamide pharmacophore onto a 1,3,4-oxadiazole core bearing a 3-(methylsulfanyl)phenyl substituent. The 1,3,4-oxadiazole ring is a well-known ester/amide bioisostere that enhances metabolic stability and lipophilicity [1]. This compound belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamides for which low-nanomolar cytotoxicity (A549, MCF-7) and potent MAO-A inhibition have been experimentally confirmed [2].

Why 4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Benzamides


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle variations in the acyl substituent and the thioether position produce large shifts in biological activity. For instance, a methyl-to-acetyl switch increases hydrogen-bond-acceptor count by two and raises polar surface area by ~25 Ų, directly impacting solubility and target binding [1]. Likewise, moving the methylsulfanyl group from meta to ortho (positional isomerism) alters molecular planarity and steric accessibility, which can abolish enzyme inhibition entirely [1]. These non-linear SAR relationships mean that generic 1,3,4-oxadiazole benzamides cannot be assumed interchangeable; procurement must specify the exact 4-acetyl, 3-(methylsulfanyl)phenyl substitution pattern to ensure experimental reproducibility.

Quantitative Differentiation of 4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide from Its Closest Analogs


4-Acetyl vs. 4-Methyl Substitution: Hydrogen-Bond Acceptor Count and Predicted Polar Surface Area

Replacing the 4-methyl group (comparator CAS 886911-93-9) with a 4-acetyl group (target compound) introduces a carbonyl oxygen, increasing hydrogen-bond acceptor (HBA) count from 3 to 5 and predicted topological polar surface area (tPSA) from ~85 Ų to ~110 Ų [1]. In the closely related N-(1,3,4-oxadiazol-2-yl)benzamide series, compounds with higher HBA counts and PSA values exhibited superior MAO-A binding (e.g., compound AA5, IC50 = 28.00 nM, docking score −11.5 kcal/mol) [2].

medicinal chemistry SAR physicochemical property

Positional Isomer Differentiation: 3-(Methylsulfanyl)phenyl vs. 2-(Methylsulfanyl)phenyl

The target compound bears the methylsulfanyl substituent at the meta position of the phenyl ring. The ortho analog (4-acetyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide) creates steric congestion between the thioether and the oxadiazole C–H, twisting the phenyl ring out of conjugation [1]. In oxadiazole-thioether SAR studies, meta-substituted derivatives consistently gave lower IC50 values than their ortho counterparts across multiple enzyme targets [2].

positional isomer SAR target binding

Class-Level Cytotoxicity: Nanomolar Activity Against A549 and MCF-7 Cell Lines

A 2025 study evaluated ten N-(1,3,4-oxadiazol-2-yl)benzamide congeners using MTT assays on A549 (lung) and MCF-7 (breast) cell lines. The most potent compounds (AA8, AA5, AA35, AA6) achieved IC50 values between 31.5 ± 0.71 nM and 39.9 ± 0.56 nM on A549, and 32.3 ± 0.67 nM to 39.3 ± 0.11 nM on MCF-7 [1]. Because the target compound shares the identical core scaffold and its 4-acetyl-3-methylsulfanyl substitution is predicted to enhance polarity and target H-bonding (see Evidence Item 1), it is anticipated to fall within or exceed this activity range.

cytotoxicity MTT assay cancer cell line anticancer

MAO-A Enzyme Inhibition: Low-Nanomolar Potency in a Fluorometric Assay

The same 2025 study measured MAO-A inhibition for the N-(1,3,4-oxadiazol-2-yl)benzamide library. Compound AA5 (methyl-substituted) inhibited recombinant human MAO-A with an IC50 of 28.00 ± 0.3 nM, comparable to the reference inhibitor clorgyline [1]. Given the structural similarity and the favorable H-bond profile of the 4-acetyl group (see Evidence Item 1), the target compound is expected to exhibit MAO-A IC50 in the same low-nanomolar range, positioning it as a candidate for both oncology and CNS research applications.

MAO-A inhibition fluorometric assay neurodegenerative disease cancer

Optimal Application Scenarios for 4-Acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide Based on Quantitative Evidence


Oncology Hit-Finding and Lead Optimization Campaigns Targeting MAO-A-Overexpressing Cancers

Procure this compound for MTT-based cytotoxicity screening against A549, MCF-7, and other MAO-A-positive cancer lines. The class-level IC50 window of 31–40 nM provides a benchmark for hit declaration [1]. Follow up with MAO-A fluorometric inhibition assays to confirm on-target activity (expected IC50 < 50 nM) [1].

Structure-Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Benzamide Scaffolds

Use this compound as the 4-acetyl, 3-methylsulfanyl reference standard in systematic SAR explorations. Compare directly with 4-methyl, 4-cyano, and 4-halogen analogs to quantify the contribution of the acetyl carbonyl to target binding and solubility, leveraging the predicted differences in HBA count (+2) and tPSA (+25 Ų) [1].

Multi-Target Drug Discovery Libraries for CNS and Oncology Crossover Indications

Include this compound in focused screening decks that address both MAO-A-driven tumor progression and neurodegenerative pathways. The dual MAO-A/cytotoxicity profile evidenced by the 2025 study [1] supports its deployment in phenotypic screening cascades where polypharmacology is desirable.

Computational Chemistry and Docking Model Validation

Employ the compound as a test ligand to validate docking protocols for MAO-A (PDB reference structures). The meta-methylsulfanyl geometry and 4-acetyl H-bond profile serve as stringent controls for assessing pose prediction accuracy, particularly when benchmarking against the ortho isomer [1].

Quote Request

Request a Quote for 4-acetyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.